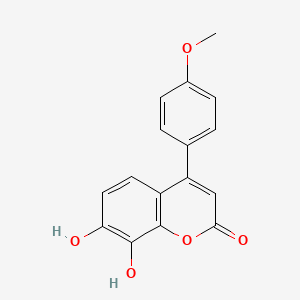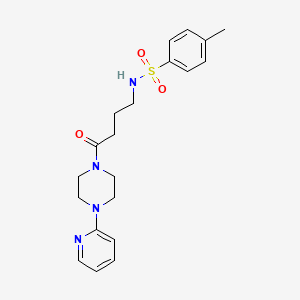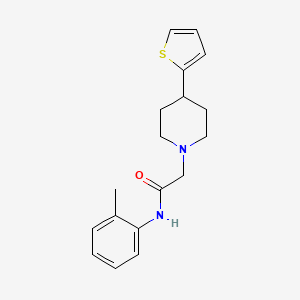
7,8-二羟基-4-(4-甲氧基苯基)-2H-色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 7 and 8, and a methoxyphenyl group at position 4 on the chromen-2-one scaffold. Coumarin derivatives are widely studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence
作用机制
Target of Action
The primary target of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is the RNA-binding protein PSF . PSF functions as an epigenetic modifier by interacting with long noncoding RNAs and the corepressor complex . It also promotes RNA splicing events to enhance oncogenic signals .
Mode of Action
7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one interacts with PSF and inhibits its RNA-binding ability . This compound disrupts PSF complex formation, PSF-mediated RNA splicing, and the epigenetic pathway .
Biochemical Pathways
The compound affects the pathways associated with PSF. Exposure to the compound inhibits PSF target gene expression at the mRNA level . It reverses epigenetically repressed PSF downstream targets, such as cell-cycle inhibitors, at the transcriptional level .
Pharmacokinetics
The compound’s effectiveness at blocking psf rna-binding ability and suppressing treatment-resistant prostate and breast cancer cell proliferation suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in the suppression of treatment-resistant prostate and breast cancer cell proliferation . It enhances histone acetylation to induce the expression of apoptosis as well as cell-cycle inhibitors .
Action Environment
The compound has been shown to exhibit antitumor efficacy in a hormone therapy–resistant prostate cancer xenograft mouse model, suggesting its action may be influenced by the tumor microenvironment .
生化分析
Biochemical Properties
7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to disrupt CTBP1-AS-mediated p53 action, which could potentially inhibit the growth of castration-resistant tumors . It also has been shown to block the RNA-binding ability of the protein PSF, which can suppress the proliferation of treatment-resistant prostate and breast cancer cells .
Cellular Effects
The effects of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one on cells are quite significant. It has been found to reduce fasting blood glucose levels in mice, suggesting a potential role in metabolic regulation . Moreover, it has been shown to suppress the proliferation of treatment-resistant prostate and breast cancer cells by inhibiting the RNA-binding ability of PSF .
Molecular Mechanism
At the molecular level, 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one exerts its effects through various mechanisms. It has been found to disrupt the interaction between CTBP1-AS and p53, thereby potentially inhibiting tumor growth . It also blocks the RNA-binding ability of PSF, leading to a decrease in prostate cancer cell viability .
Temporal Effects in Laboratory Settings
It has been shown to reduce fasting blood glucose levels in mice after a 29-day treatment .
Metabolic Pathways
Given its observed effects on fasting blood glucose levels, it may be involved in glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the starting materials would include 4-methoxyphenol and a suitable β-ketoester. The reaction is typically carried out under acidic conditions, such as using sulfuric acid or trifluoroacetic acid as catalysts .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming increasingly important in industrial processes .
化学反应分析
Types of Reactions
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form dihydrocoumarins.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarin derivatives.
相似化合物的比较
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer activity
Uniqueness
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to disrupt RNA-protein interactions and modulate epigenetic pathways sets it apart from other coumarin derivatives .
属性
IUPAC Name |
7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHBLKPFCNMPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)





![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)
![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)
![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)
![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)


![methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2359943.png)

